molecular formula C13H16N2O3 B11864916 2-Isobutyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

2-Isobutyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No.: B11864916
M. Wt: 248.28 g/mol
InChI Key: UOLAQUKSWKWBOY-UHFFFAOYSA-N
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Description

2-Isobutyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes an isobutyl group, a ketone functional group, and a carboxylic acid group. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isobutyl-1,2-diaminobenzene with diethyl oxalate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The isobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of alkyl or aryl derivatives.

Scientific Research Applications

2-Isobutyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Isobutyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
  • 2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
  • 2-Propyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Uniqueness

2-Isobutyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is unique due to its specific isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

2-(2-methylpropyl)-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid

InChI

InChI=1S/C13H16N2O3/c1-7(2)5-11-12(16)15-10-6-8(13(17)18)3-4-9(10)14-11/h3-4,6-7,11,14H,5H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

UOLAQUKSWKWBOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O

Origin of Product

United States

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